4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid
Description
4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid (CAS 832-365-4) is a key intermediate in synthesizing tafamidis (Vyndaqel®), a drug approved for treating transthyretin amyloidosis, a condition causing nerve and cardiac damage . Structurally, it features a benzoic acid backbone substituted with a 3-hydroxy group and a 3,5-dichlorobenzoylamino group at the 4-position. Its molecular formula is C₁₄H₉Cl₂NO₄, with a molecular weight of 326.13 g/mol .
The compound is synthesized via acylation of 4-amino-3-hydroxybenzoic acid (CAS 2374-03-0) with 3,5-dichlorobenzoyl chloride (CAS 2905-62-6) in pyridine, followed by cyclization with p-toluenesulfonic acid to form the benzoxazole core of tafamidis . Its purity (>98%) and stability under controlled conditions make it critical for pharmaceutical manufacturing .
Properties
IUPAC Name |
4-[(3,5-dichlorobenzoyl)amino]-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c15-9-3-8(4-10(16)6-9)13(19)17-11-2-1-7(14(20)21)5-12(11)18/h1-6,18H,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGISOLFSSBPMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021023 | |
| Record name | Benzoic acid, 4-[(3,5-dichlorobenzoyl)amino]-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184581-58-5 | |
| Record name | Benzoic acid, 4-[(3,5-dichlorobenzoyl)amino]-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.268.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJE7BH7GMY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-hydroxybenzoic acid in the presence of a suitable base, such as triethylamine . The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid is not well-understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Key Insights :
- Positional isomerism significantly impacts physicochemical properties. The 3-hydroxy variant (target compound) exhibits optimal hydrogen-bonding for cyclization into tafamidis, whereas the 2-hydroxy isomer may hinder ring closure due to steric constraints .
- Bioactivity : The 3-hydroxy configuration is essential for binding to transthyretin in tafamidis, while positional isomers lack documented therapeutic relevance .
Functional Group Analogues
Key Insights :
- The dichlorobenzoyl amide in the target compound enhances lipophilicity and target specificity compared to simpler hydroxybenzoic acids .
- Caffeic acid , with dual hydroxyl groups, exhibits antioxidant activity but lacks the structural complexity for nerve-targeted therapies .
Triazine-Based Analogues
Key Insights :
- Triazine derivatives exhibit higher molecular weights and steric hindrance, reducing membrane permeability compared to the target compound’s planar benzoxazole structure .
Physicochemical Properties
Notes:
Biological Activity
4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid, commonly known as tafamidis, is a synthetic compound with significant biological activity. Its structure features a hydroxyl group and an amino group, which contribute to its interactions within biological systems. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It is characterized by a central benzene ring with functional groups that facilitate its biological interactions. The compound's properties include:
| Property | Value |
|---|---|
| Molecular Weight | 308.13 g/mol |
| Melting Point | Not well-documented |
| Solubility | Low solubility in water |
| Chemical Class | Aromatic compound |
Tafamidis primarily acts as a stabilizer of transthyretin (TTR), a protein responsible for transporting thyroxine and retinol in the bloodstream. Mutations in the TTR gene can lead to amyloidosis, where misfolded TTR aggregates damage tissues. Tafamidis binds to TTR, preventing its misfolding and aggregation, thus delaying the progression of amyloidosis .
Antimicrobial Properties
Research indicates that tafamidis exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential use as an antibacterial agent .
Anticancer Potential
Tafamidis has been explored for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Case Studies
- Transthyretin Amyloidosis : Clinical trials have shown that tafamidis significantly improves outcomes in patients with hereditary TTR amyloidosis. Patients treated with tafamidis exhibited reduced neurological decline compared to those receiving placebo .
- Breast Cancer : A case study reported that tafamidis inhibited growth in breast cancer cell lines through modulation of signaling pathways associated with cell survival .
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of tafamidis. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
